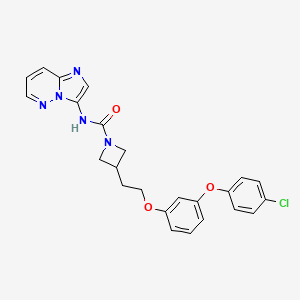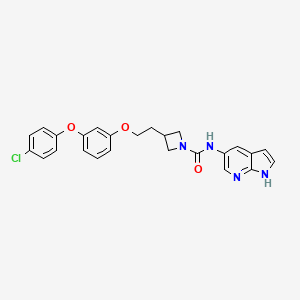![molecular formula C25H32N4O5 B10832999 N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50080570 is a compound known for its interaction with the sphingosine 1-phosphate receptor. This receptor is a bioactive lysophospholipid that elicits diverse physiological effects on most types of cells and tissues . The compound has been studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis .
Preparation Methods
The synthetic routes and reaction conditions for BDBM50080570 involve the use of pyridin-4-yl derivatives. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BDBM50080570 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BDBM50080570 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interaction with biological receptors and its effects on cellular processes.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of BDBM50080570 involves its interaction with the sphingosine 1-phosphate receptor. This interaction leads to the modulation of various cellular pathways, including cell proliferation and suppression of apoptosis . The compound’s effects are mediated through the binding to the receptor and subsequent activation or inhibition of downstream signaling pathways .
Comparison with Similar Compounds
BDBM50080570 can be compared with other similar compounds, such as:
6-amino-pyrimidine-4-carboxamide derivatives: These compounds also bind to the sphingosine 1-phosphate receptor and have similar therapeutic applications.
The uniqueness of BDBM50080570 lies in its specific interaction with the sphingosine 1-phosphate receptor and its potential therapeutic applications in multiple sclerosis .
Properties
Molecular Formula |
C25H32N4O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C25H32N4O5/c1-5-17-10-19(9-16(4)23(17)33-14-21(31)12-27-22(32)13-30)24-28-25(34-29-24)18-6-7-26-20(11-18)8-15(2)3/h6-7,9-11,15,21,30-31H,5,8,12-14H2,1-4H3,(H,27,32)/t21-/m0/s1 |
InChI Key |
FIZLCOHGMMUGTO-NRFANRHFSA-N |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)CC(C)C)C)OC[C@H](CNC(=O)CO)O |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)CC(C)C)C)OCC(CNC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)


![1-[4-[[4,4,4-Trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832956.png)
![3-[2-(trifluoromethyl)-2'-fluoro-4'-bromobenzhydryloxy]-N-(tert-butyl)azetidine-1-carboxamide](/img/structure/B10832963.png)
![1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)

![5-[3-(6-morpholin-4-ylpyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832982.png)
![6-Hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid](/img/structure/B10832986.png)

![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
![N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B10833010.png)
